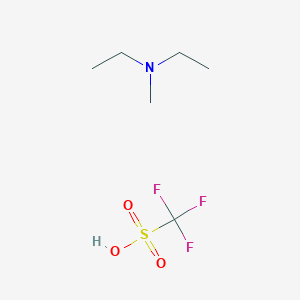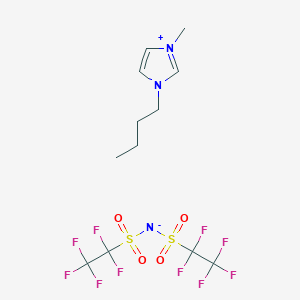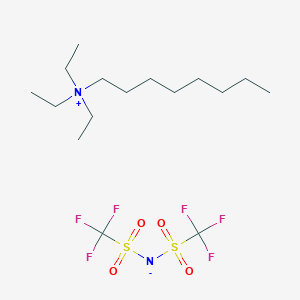
Diethylmethylammonium trifluoromethanesulfonate, 98%
Vue d'ensemble
Description
Diethylmethylammonium trifluoromethanesulfonate is a chemical compound with a molecular weight of 237.24 g/mol . It is also known by its synonyms N122 OTf, DEMA OTf .
Synthesis Analysis
Diethylmethylammonium trifluoromethanesulfonate has been used as an electrolyte in the development of a novel secondary Zn/air battery . It has also been combined with phosphoric acid (PA) to create a new series of mixed electrolytes for nonhumidified intermediate temperature fuel cells (IT-FCs) .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used as an electrolyte in a secondary Zn/air battery . It has also been used in the creation of mixed electrolytes composed of phosphoric acid (PA) and diethylmethylammonium trifluoromethanesulfonate .Physical And Chemical Properties Analysis
Diethylmethylammonium trifluoromethanesulfonate has a viscosity of 37.7 cP at 25 °C and a conductivity of 8.10 mS/cm at 30 °C . It exhibits high activity for fuel cell electrode reactions .Applications De Recherche Scientifique
Fuel Cell Applications
Diethylmethylammonium trifluoromethanesulfonate ([dema][TfO]) has been extensively studied for its application in fuel cells. Lee et al. (2010) demonstrated that [dema][TfO] functions as a proton conductor and is suitable for use as an electrolyte in hydrogen/oxygen fuel cells. These fuel cells can operate at temperatures higher than 100°C under non-humidified conditions. The study found that [dema][TfO], when used with sulfonated polyimides (SPIs), forms uniform, tough, and transparent composite membranes with good thermal stability and ionic conductivity under anhydrous conditions (Lee, Yasuda, & Watanabe, 2010). Similarly, Lee et al. (2010) reported on the fabrication of membrane-type fuel cell systems using [dema][TfO], which showed high activity for fuel cell electrode reactions and could operate at intermediate temperatures under nonhumidified conditions (Lee, Ogawa, Kanno, Nakamoto, Yasuda, & Watanabe, 2010).
Water Electrolysis Applications
Thimmappa, Scott, & Mamlouk (2020) explored the use of [dema][TfO] in intermediate temperature water electrolysis. They fabricated a polymer electrolyte membrane based on PTFE pore filled membrane impregnated with [dema][TfO], achieving notable hydrogen and oxygen evolution reactions. The study emphasized the stability of [dema][TfO] in electrolysis applications, demonstrating its potential in hydrogen production (Thimmappa, Scott, & Mamlouk, 2020).
Ionic Liquid Properties and Stability
Several studies have focused on the physicochemical properties and stability of [dema][TfO] in different applications. Nakamoto & Watanabe (2007) highlighted its potential as a medium temperature fuel cell electrolyte under non-humidifying conditions, emphasizing its wide liquid temperature range and high thermal stability (Nakamoto & Watanabe, 2007). Yasuda & Watanabe (2013) investigated [dema][TfO] as a proton conductor for non-humidified intermediate-temperature fuel cells, noting its favorable bulk properties and electrochemical activity (Yasuda & Watanabe, 2013).
Electrochemical Analysis
Ejigu & Walsh (2014) conducted an electrochemical analysis of [dema][TfO] in ionic liquids, observing its interaction with platinum surfaces and its effects on hydrogen adsorption and oxidation processes. This study provided insights into the fundamental electrochemical properties of [dema][TfO] in ionic liquids (Ejigu & Walsh, 2014).
Mécanisme D'action
Target of Action
Diethylmethylammonium trifluoromethanesulfonate, also known as N-ethyl-N-methylethanamine;trifluoromethanesulfonic acid, is a protic ionic liquid . Its primary targets are electrochemical processes, particularly those involved in water electrolysis .
Mode of Action
This compound interacts with its targets by facilitating electrochemical reactions. It has been demonstrated that diethylmethylammonium trifluoromethanesulfonate can be used as an electrolyte for intermediate temperature water electrolysis . The cyclic voltammograms of this compound on a Pt electrode show a potential window of 2.5 V, which is beyond the water decomposition potential of 1.23 V .
Biochemical Pathways
The compound affects the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) pathways . Two HERs are observed on a Pt electrode in both “as prepared” diethylmethylammonium trifluoromethanesulfonate and 10% diethylmethylammonium trifluoromethanesulfonate in water . The first HER involves H3O+ and the second HER involves diethylmethylammonium cation .
Result of Action
The result of the compound’s action is the facilitation of electrochemical reactions, particularly water electrolysis . It enables the production of hydrogen and oxygen gases through the HER and OER, respectively .
Action Environment
The action, efficacy, and stability of diethylmethylammonium trifluoromethanesulfonate are influenced by environmental factors such as temperature and humidity . For instance, in dry air and ambient air, a Zn/air cell using this compound as an electrolyte was quite stable for about 700 hours .
Orientations Futures
Diethylmethylammonium trifluoromethanesulfonate has shown promise in the field of energy storage and fuel cells . Its use as an electrolyte in a secondary Zn/air battery and in the creation of mixed electrolytes for nonhumidified intermediate temperature fuel cells (IT-FCs) suggests potential future applications in these areas .
Propriétés
IUPAC Name |
N-ethyl-N-methylethanamine;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.CHF3O3S/c1-4-6(3)5-2;2-1(3,4)8(5,6)7/h4-5H2,1-3H3;(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFEDACBXJNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC.C(F)(F)(F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methylethanamine;trifluoromethanesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)












